4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide
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Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide is a complex organic compound that features a dihydroisoquinoline moiety, a sulfonyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the dihydroisoquinoline core through a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. This reaction uses formate esters as the source of carbon monoxide and provides a facile method for synthesizing enantiopure nitrogen-containing heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives and sulfonyl-containing benzamides. Examples include:
- 3,4-dihydroisoquinolin-1(2H)-one derivatives
- Sulfonyl-substituted benzamides
Uniqueness
What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both the dihydroisoquinoline and sulfonyl groups allows for diverse reactivity and potential bioactivity, making it a valuable compound for research and development.
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide is a member of the benzamide class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O2S
- Molecular Weight : 350.47 g/mol
- CAS Number : Not specified in the search results.
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of Aldo-Keto Reductase AKR1C3 :
- Antifungal Activity :
Anticancer Properties
The compound has shown promise in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth:
- Case Study : A high-throughput screening identified related compounds as selective inhibitors of AKR1C3, demonstrating low nanomolar potency . The structure-activity relationship (SAR) studies indicated that modifications in the dihydroisoquinoline moiety could enhance potency.
Antifungal Properties
The antifungal efficacy was evaluated against several fungal strains:
Compound | Fungal Strain | Activity (%) | EC₅₀ (µg/mL) |
---|---|---|---|
Compound 8 | Fusarium oxysporum | 91.7% | 8.88 |
Compound 2 | Botrytis cinerea | 85.4% | 19.88 |
Compound 18 | Valsa mali | 82.3% | Not specified |
The data indicates that the position and nature of substituents on the phenyl ring significantly influence antifungal activity .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that substituents on the phenyl ring play a crucial role in determining the biological activity of these compounds:
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c1-29-21-10-8-20(9-11-21)24-23(26)18-6-12-22(13-7-18)30(27,28)25-15-14-17-4-2-3-5-19(17)16-25/h2-13H,14-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCKFVWFGXQFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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